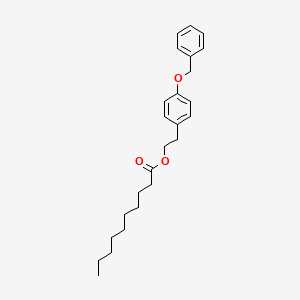

4-(Benzyloxy)phenethyl decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-11-14-25(26)27-20-19-22-15-17-24(18-16-22)28-21-23-12-9-8-10-13-23/h8-10,12-13,15-18H,2-7,11,14,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSNYWIILLZWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735901 | |

| Record name | 2-[4-(Benzyloxy)phenyl]ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848484-93-5 | |

| Record name | 2-[4-(Benzyloxy)phenyl]ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)phenethyl Decanoate

Foreword: Strategic Insights into the Synthesis of a Key Intermediate

In the landscape of pharmaceutical and materials science, the synthesis of specific molecular architectures is a cornerstone of innovation. 4-(Benzyloxy)phenethyl decanoate, a molecule of interest for its potential applications as a thermochromic additive and in other advanced materials, presents a synthetic challenge that requires a blend of classical organic chemistry principles with modern, efficient methodologies.[1] This guide provides an in-depth, technically-grounded pathway for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical logic and provide a robust, reproducible protocol suitable for researchers and professionals in drug development and materials science.

The synthetic strategy detailed herein is a two-step process, commencing with the selective protection of a phenolic hydroxyl group, followed by a targeted esterification. This approach is designed for efficiency and purity, minimizing side reactions and simplifying purification.

I. Strategic Overview: A Two-Pronged Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from the readily available precursor, p-hydroxyphenethyl alcohol, also known as Tyrosol. Tyrosol is a naturally occurring phenolic compound with a range of biological activities.[2][3] The overall synthetic pathway is depicted below:

Figure 1: Overall two-step synthesis pathway for this compound.

This strategy hinges on two fundamental and reliable organic transformations:

-

Step 1: Protection of the Phenolic Hydroxyl Group. The acidic phenolic hydroxyl group of tyrosol is first protected as a benzyl ether. This is a critical step to prevent this group from interfering with the subsequent esterification of the primary alcohol. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and straightforward execution.[4][5]

-

Step 2: Esterification of the Primary Alcohol. The resulting intermediate, 4-(benzyloxy)phenethyl alcohol, is then esterified with decanoic acid or a more reactive derivative, such as decanoyl chloride, to yield the final product.[1] This reaction specifically targets the primary alcohol, which is now the only reactive hydroxyl group in the molecule.

II. Mechanistic Deep Dive & Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)phenethyl alcohol via Williamson Ether Synthesis

The initial step involves the formation of a benzyl ether by reacting p-hydroxyphenethyl alcohol with a benzyl halide in the presence of a base.

The Underlying Chemistry: Why This Works

The Williamson ether synthesis is a classic SN2 reaction. The base deprotonates the most acidic proton in the starting material, which is the phenolic hydroxyl group of tyrosol, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the ether linkage. The use of a benzyl group is strategic; it is a robust protecting group that can be removed under various conditions if necessary, though for this synthesis, it remains in the final product.[4]

Figure 2: Mechanistic steps of the Williamson ether synthesis for the protection of tyrosol.

Detailed Experimental Protocol: Step 1

-

Materials and Reagents:

-

p-Hydroxyphenethyl alcohol (Tyrosol)

-

Benzyl chloride (or Benzyl bromide)

-

Sodium hydroxide (or Potassium hydroxide)

-

Methanol (or Ethanol)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

-

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-hydroxyphenethyl alcohol in methanol.

-

With stirring, add an equimolar amount of sodium hydroxide, either as a solid or a concentrated aqueous solution. The mixture may be gently heated to ensure complete dissolution and formation of the sodium phenoxide.

-

Once the phenoxide has formed, begin the dropwise addition of an equimolar amount of benzyl chloride from the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)phenethyl alcohol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Esterification of 4-(Benzyloxy)phenethyl alcohol with Decanoyl Chloride

The second and final step is the formation of the ester linkage.

The Underlying Chemistry: Why This Works

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester synthesis. The lone pair of electrons on the oxygen of the primary alcohol in 4-(benzyloxy)phenethyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of decanoyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group, forming the ester and hydrochloric acid as a byproduct. Often, a non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl produced.[6][7] However, in some protocols, the reaction can proceed without a catalyst.[1][6]

Figure 3: Key mechanistic stages of the esterification of 4-(benzyloxy)phenethyl alcohol.

Detailed Experimental Protocol: Step 2

-

Materials and Reagents:

-

4-(Benzyloxy)phenethyl alcohol (from Step 1)

-

Decanoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Optional: Triethylamine or Pyridine (as an acid scavenger)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

-

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 4-(benzyloxy)phenethyl alcohol in an anhydrous solvent. If using an acid scavenger, add it to the solution at this point.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add an equimolar amount of decanoyl chloride dropwise from the dropping funnel, maintaining the temperature below 20 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a designated time (typically 1-3 hours), monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

-

A one-pot variation of this procedure involves distilling the solvent from the first reaction step and then directly adding the decanoyl chloride to the crude intermediate.[1] This can improve efficiency by reducing handling and purification steps.

III. Quantitative Data & Characterization

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| p-Hydroxyphenethyl alcohol | C₈H₁₀O₂ | 138.16 | White to off-white solid | 91-93 |

| 4-(Benzyloxy)phenethyl alcohol | C₁₅H₁₆O₂ | 228.29 | White solid | 65-68 |

| This compound | C₂₅H₃₄O₃ | 382.54 | Solid | Not readily available |

Note: Physical properties can vary slightly based on purity.

Expected Spectroscopic Data for this compound:

-

¹H NMR: Peaks corresponding to the aromatic protons of the benzyl and phenethyl groups, a singlet for the benzylic methylene protons (~5.0 ppm), triplets for the ethyl chain protons, a triplet for the ester methylene protons, and signals for the long alkyl chain of the decanoate group.

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the carbons of the ethyl chain, the ester carbonyl carbon (~173 ppm), and the carbons of the decanoate alkyl chain.

-

IR Spectroscopy: A strong carbonyl stretch for the ester group (~1735 cm⁻¹), C-O stretching bands, and aromatic C-H stretching bands.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the product.

IV. Conclusion: A Robust and Validated Pathway

The synthesis of this compound, as detailed in this guide, represents a reliable and scalable process rooted in fundamental organic chemistry principles. By first protecting the phenolic hydroxyl group of tyrosol and then performing a targeted esterification, high yields and purity of the final product can be achieved. The provided protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and straightforward purification procedures. This in-depth guide serves as a valuable resource for researchers and professionals, enabling the efficient and reproducible synthesis of this important molecule.

V. References

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.). Retrieved from

-

Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap. (2022-03-22). Retrieved from

-

Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC - NIH. (n.d.). Retrieved from

-

Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol | Request PDF - ResearchGate. (2025-08-06). Retrieved from

-

CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents. (n.d.). Retrieved from

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from

-

Benzyl Protection - Common Organic Chemistry. (n.d.). Retrieved from

-

Reaction set up for un-catalyzed esterification of alcohols. The... - ResearchGate. (n.d.). Retrieved from

-

Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. (n.d.). Retrieved from

Sources

- 1. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. iiste.org [iiste.org]

An In-Depth Technical Guide to 4-(Benzyloxy)phenethyl decanoate (CAS: 848484-93-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenethyl decanoate, a long-chain fatty acid ester identified by CAS number 848484-93-5. Primarily recognized for its application as a solvent and additive in thermochromic systems, this molecule possesses a unique structure combining a lipophilic decanoate tail with a benzyloxy-functionalized aromatic head. This document details its physicochemical properties, outlines and critically evaluates established synthetic routes, describes its mechanism of action in functional materials, and provides essential safety and handling protocols. While its principal role is in materials science, particularly for reversible thermochromic and anti-counterfeiting inks, the structural motifs present suggest avenues for exploratory research in other scientific domains.[1]

Introduction and Molecular Overview

This compound is an organic ester derived from 4-(benzyloxy)phenethyl alcohol and decanoic acid. Its molecular architecture is notable for three key features: a long, flexible C10 alkyl chain from the decanoate moiety, a stable phenethyl core, and a benzyl ether protecting group. This combination of a highly nonpolar aliphatic chain and a polarizable aromatic ether region imparts specific solubility and thermal properties, making it a specialty chemical of interest.

Its primary documented application is as a high-boiling point, meltable solvent in leuco dye-based thermochromic systems.[1] In this context, it acts as a temperature-sensitive switch, controlling the interaction between a color former and a developer to produce a reversible color change. Understanding the synthesis and properties of this compound is critical for optimizing the performance and stability of such advanced materials.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Characterization

The reliable characterization of this compound is fundamental to its application. Its identity and purity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 848484-93-5 | [2],[3],[4] |

| Molecular Formula | C₂₅H₃₄O₃ | [2],[4], |

| Molecular Weight | 382.54 g/mol | [4],,[5] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 62-66 °C | N/A |

| Boiling Point | 497.4 ± 25.0 °C (Predicted) | [1],[3] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [1],[3] |

| Purity | >98.0% (GC) | [2] |

| Storage | Room temperature, sealed in a dry, dark place | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol | N/A |

Analytical Workflow

A self-validating analytical workflow is crucial for quality control.

-

Purity Assessment via Gas Chromatography (GC): Due to its volatility and thermal stability, GC coupled with a Flame Ionization Detector (GC-FID) is the method of choice for quantifying purity. A high-purity sample should exhibit a single major peak corresponding to the compound.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals include the aliphatic protons of the decanoate chain, the characteristic ethyl bridge protons, aromatic protons from both phenyl rings, and the benzylic CH₂ protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition (C₂₅H₃₄O₃).[3] Fragmentation patterns can further validate the structure by showing losses of the decanoate chain or the benzyl group.

-

Infrared (IR) Spectroscopy: IR analysis should confirm the presence of key functional groups, including a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹), C-O stretches, and aromatic C=C and C-H vibrations.

-

Caption: Standard workflow for the analytical validation of the compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is fundamentally an esterification reaction. The choice of method involves a trade-off between reaction conditions, yield, and purity. The challenges often cited include long reaction times and the generation of byproducts.[6]

Retrosynthetic Analysis

A logical disconnection of the ester bond reveals the two primary precursors: 4-(benzyloxy)phenethyl alcohol and a decanoic acid derivative.

Caption: Retrosynthetic pathway for this compound.

Comparative Synthetic Methodologies

Two primary routes are considered for the synthesis:

Method 1: Acyl Chloride Route This method involves reacting 4-(benzyloxy)phenethyl alcohol with decanoyl chloride, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Causality: The high reactivity of the acyl chloride allows for milder reaction temperatures compared to Fischer esterification, which can prevent side reactions like dehydration of the alcohol. However, sources indicate this reaction can be very slow for this specific substrate.[6]

Method 2: Fischer-Speier Esterification This is a classic acid-catalyzed condensation between 4-(benzyloxy)phenethyl alcohol and decanoic acid.[7]

-

Causality: This approach is atom-economical but requires a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and typically elevated temperatures to drive the equilibrium towards the product, often with removal of water.[7] The primary drawback is the potential for acid-catalyzed dehydration of the phenethyl alcohol at higher temperatures, leading to impurities and reduced yield.[6]

Table 2: Comparison of Primary Synthetic Routes

| Parameter | Acyl Chloride Route | Fischer-Speier Esterification |

|---|---|---|

| Reagents | Alcohol, Decanoyl Chloride, Base | Alcohol, Decanoic Acid, Strong Acid Catalyst |

| Pros | Milder conditions; avoids strong acid; generally high-yielding. | Atom-economical; uses less expensive carboxylic acid. |

| Cons | Decanoyl chloride is corrosive and moisture-sensitive; reaction reported as slow; generates stoichiometric waste (base hydrochloride).[6] | Harsh conditions (acid, heat); equilibrium-limited; risk of alcohol dehydration and other side reactions.[6] |

| Ideal For | Substrates sensitive to strong acid and high heat. | Large-scale production where cost of reagents is a key factor. |

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Illustrative)

-

To a stirred solution of 4-(benzyloxy)phenethyl alcohol (1.0 eq) and anhydrous triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add decanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis via Fischer Esterification (Illustrative)

-

Combine 4-(benzyloxy)phenethyl alcohol (1.0 eq), decanoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove water.

-

Heat the mixture to reflux and maintain until no more water is collected.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the solution with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue via column chromatography or recrystallization.

Applications in Thermochromic Systems

The primary commercial value of this compound lies in its role as a key component in reversible thermochromic inks and materials.[1] These "smart" materials are used in applications ranging from novelty items and food packaging to security and anti-counterfeiting labels.[1],[8]

Mechanism of Action

Thermochromic inks based on leuco dyes operate through a three-component system, typically microencapsulated:

-

Color Former: A leuco dye, which is colorless or faintly colored in its isolated state.

-

Color Developer: A weak acid that protonates the leuco dye, inducing a molecular rearrangement that results in a colored state.

-

Co-Solvent/Regulator: A fusible solvent, such as this compound.

At low temperatures (below its melting point): The co-solvent is in a solid state. This solid matrix maintains intimate contact between the leuco dye and the developer, allowing them to form a colored complex. The ink appears colored.

At high temperatures (above its melting point): The co-solvent melts and becomes a liquid. In this liquid phase, it dissolves the leuco dye and developer, disrupting their interaction. The leuco dye reverts to its colorless state, and the ink appears transparent or colorless.[9]

The melting point of this compound (62-66 °C) dictates the activation temperature of the thermochromic system.[10] Its high boiling point and chemical stability contribute to the durability and reversibility of the color-changing effect.

Caption: Role of the compound as a temperature-sensitive solvent switch.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Table 3: Summary of Safety Information

| Hazard Category | Classification | Precautionary Measures | Source(s) |

|---|---|---|---|

| GHS Classification | Not classified as a hazardous substance or mixture. | Standard laboratory PPE (gloves, safety glasses). Avoid dust inhalation. | [11] |

| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life (H413). | Avoid release to the environment. |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. | Seek medical attention if irritation persists. |[5] |

Note: While one supplier SDS classifies the compound as non-hazardous, another lists it as a potential skin and eye irritant. It is prudent to handle it with standard chemical precautions until definitive data is available.

Handling and Storage Protocol

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11],[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1][11] Keep away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a well-defined specialty chemical with a critical role in the formulation of reversible thermochromic materials. Its specific thermal properties, governed by its unique molecular structure, make it an effective temperature-activated solvent switch. While its synthesis presents certain challenges that necessitate careful optimization, established chemical principles allow for its reliable production and characterization.

For the intended audience, while this compound does not have direct applications in drug development, its constituent parts—the benzyloxy-phenyl moiety—are present in various bioactive molecules and liquid crystals.[13],[14] This suggests that the core scaffold could be of interest for creating novel functional molecules in materials science or as building blocks in medicinal chemistry research, representing an avenue for future exploration.

References

- Career Henan Chemical Co. (n.d.). This compound CAS-no-848484-93-5.

- Suzhou Health Chemicals Co., Ltd. (n.d.). 848484-93-5|this compound.

- Chemsrc. (2025, August 26). 2-[4-(Benzyloxy)phenyl]ethyl decanoate.

- CP Lab Safety. (n.d.). This compound, 98% Purity, C25H34O3, 500 grams.

- Sigma-Aldrich. (n.d.). This compound.

- Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.

- Mori, S., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). Thermochromic ink.

- CymitQuimica. (2025, September 24). SAFETY DATA SHEET - this compound.

- ChemicalBook. (2025, July 19). Decanoic acid, 2-[4-(phenylMethoxy)phenyl]ethyl ester - Safety Data Sheet.

- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Google Patents. (n.d.). CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate.

- Google Patents. (n.d.). US5294375A - Thermochromic materials.

- Al-kadasi, R. M., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Google Patents. (n.d.). US6413305B1 - Thermochromic ink composition.

- Spinetool. (n.d.). Thermochromic ink.

- Patsnap. (2022, March 22). Preparation method of 4-benzyloxy phenyl ethyl n-decanoate.

- ResearchGate. (n.d.). Summary of applications, types of thermochromic materials, and their....

- Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Heide, M., et al. (2025, August 28). Analytical Methods.

- Google Patents. (n.d.). US4717710A - Thermochromic composition.

- AA Blocks. (2025, January 18). Safety Data Sheet.

- HowStuffWorks. (2012, May 8). How Thermochromic Ink Works.

- PubMed. (2023, May 23). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens.

- SPLinx. (n.d.). Types of thermochromic inks and their applications.

- The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.

- ResearchGate. (2025, August 6). Review on thermochromic materials: development, characterization, and applications.

- ResearchGate. (2025, November 24). Thermochromic composite materials: synthesis, properties and applications.

- Google Patents. (n.d.). CN111233631A - Method for preparing 3, 4-dihydroxy phenethyl alcohol.

- ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification.

- Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from Journal of the American Chemical Society.

- ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications.

Sources

- 1. This compound CAS-no-848484-93-5 - Career Henan Chemical Co. [coreychem.com]

- 2. 848484-93-5|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. 2-[4-(Benzyloxy)phenyl]ethyl decanoate | CAS#:848484-93-5 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Decanoic acid, 2-[4-(phenylMethoxy)phenyl]ethyl ester - Safety Data Sheet [chemicalbook.com]

- 6. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Thermochromic ink - Wikipedia [en.wikipedia.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aablocks.com [aablocks.com]

- 13. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermochromic Core of 4-(Benzyloxy)phenethyl decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Color

Thermochromic materials, substances that change color in response to temperature fluctuations, are at the forefront of innovation in smart materials, finding applications in everything from advanced sensors to intelligent packaging.[1] This guide delves into the core mechanism of a specific thermochromic additive, 4-(Benzyloxy)phenethyl decanoate, providing a foundational understanding for its application and further development. While direct literature on the explicit thermochromic mechanism of this compound is nascent, this paper synthesizes established principles from related molecular classes to propose a scientifically grounded model.

Part 1: Physicochemical Profile of this compound

This compound is an organic ester with a molecular structure conducive to temperature-sensitive molecular arrangements.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄O₃ | |

| Molecular Weight | 382.54 g/mol | |

| Appearance | Solid | |

| Synonyms | 2-[4-(Benzyloxy)phenyl]ethyl decanoate, Decanoic acid 2-[4-(phenylmethoxy)phenyl]ethyl ester | [3] |

The synthesis of this compound can be achieved through the reaction of 4-benzyloxyphenethyl alcohol with n-decanoyl chloride.[2] An alternative preparation involves the reaction of p-hydroxyphenethyl alcohol and benzyl chloride, followed by esterification with n-decanoyl chloride.[2]

Part 2: The Proposed Thermochromic Mechanism: A Liquid Crystalline Hypothesis

The thermochromic behavior of this compound is likely rooted in reversible, temperature-induced phase transitions, a hallmark of thermochromic liquid crystals.[4][5] The elongated molecular structure, featuring a flexible long alkyl chain (decanoate) and rigid aromatic groups (benzyloxy)phenethyl), is a strong indicator of potential liquid crystalline properties.

At lower temperatures, the molecules are expected to exist in a more ordered, crystalline or smectic phase. In this state, the molecules are tightly packed, and the material may appear opaque or have a specific color. As the temperature rises, the increased thermal energy overcomes the intermolecular forces, leading to a phase transition. This transition is not to a fully isotropic liquid state but to a mesophase, a state of matter intermediate between a conventional liquid and a solid crystal.[6]

In the context of thermochromism, a cholesteric (or chiral nematic) liquid crystal phase is often implicated. In this phase, the elongated molecules align in layers, with the direction of alignment in each layer slightly twisted relative to the layers above and below it. This helical structure selectively reflects light of a specific wavelength, which is dependent on the pitch of the helix (the distance over which the molecular orientation completes a 360° twist).[4]

Heating the material causes a change in the pitch of this helical structure. An increase in temperature typically leads to a decrease in the pitch, resulting in the reflection of shorter wavelengths of light.[4] This manifests as a color change, often progressing from red to green to blue as the temperature increases.[7][8] Upon cooling, the process reverses, and the material returns to its original color.

The following diagram illustrates this proposed mechanism:

Caption: Integrated workflow for the characterization of thermochromic properties.

Temperature-Dependent X-Ray Diffraction (XRD)

To definitively confirm the liquid crystalline phases, temperature-dependent XRD is employed. [9][10]This technique provides information about the molecular packing and structure of the material at different temperatures.

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is placed on a temperature-controlled stage in the XRD instrument.

-

Measurement: XRD patterns are collected at various temperatures, particularly at, below, and above the transition temperatures identified by DSC.

-

Data Analysis:

-

In the crystalline phase, sharp diffraction peaks are expected, indicative of long-range positional order.

-

In the smectic phase, a combination of sharp peaks (indicating layered structures) and a diffuse halo (indicating liquid-like order within the layers) would be observed.

-

In the cholesteric/nematic phase, the sharp peaks would disappear, and only a diffuse halo would remain, indicating orientational order but no positional order.

-

In the isotropic liquid phase, only a broad, diffuse scattering pattern will be present.

-

The observation of diffraction patterns characteristic of liquid crystalline phases at elevated temperatures would provide strong evidence for the proposed mechanism. Small-angle XRD can be particularly useful in identifying the lamellar structures of smectic and cholesteric phases. [11]

Conclusion

The thermochromic properties of this compound are proposed to originate from temperature-induced, reversible phase transitions characteristic of liquid crystals. The interplay between its flexible alkyl chain and rigid aromatic core likely facilitates the formation of ordered, low-temperature phases and temperature-sensitive, light-reflecting liquid crystalline mesophases. The outlined experimental workflow, integrating DSC, temperature-dependent UV-Vis spectroscopy, and XRD, provides a robust framework for validating this hypothesis and fully elucidating the core thermochromic mechanism of this promising smart material. This in-depth understanding is critical for the rational design and optimization of this compound in advanced applications.

References

-

What are Thermochromic Liquid Crystals? (2020). YouTube. [Link]

-

Principles, properties and preparation of thermochromic materials. (2023). MedCrave online. [Link]

-

UV-Vis Diffuse Reflection Spectroscopy of Thermochromic Materials. Harrick. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC - NIH. [Link]

-

Thermochromic Liquid Crystals | TLC-100. Advanced Thermal Solutions, Inc. [Link]

-

In Situ Observation of Thermochromic Behavior of Binary Mixtures of Phenolic Long-Chain Molecules and Fluoran Dye for Rewritable Paper Application. (n.d.). ACS Publications. [Link]

-

Thermochromic Solid–Solid Phase Transition δ-CsPbI3 → α-CsPbI3 Studied by Differential Scanning Calorimetry and Direct Visual Observation An Undergraduate Physical Chemistry Lab Experiment. (2024). ACS Publications. [Link]

-

Study of thermochromic materials and their properties for visual indicators. (n.d.). DMSRE. [Link]

-

Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. (2022). Eureka | Patsnap. [Link]

-

Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. (2024). NIH. [Link]

-

Thermochromic transition curves obtained by differential scanning... (n.d.). ResearchGate. [Link]

-

Oxidation of Amorphous Porous VOx at Low Temperatures for the Formation of Thermochromic VO2 Films. (2022). MDPI. [Link]

-

Thermochromism. Wikipedia. [Link]

-

Thermochromic Liquid-Crystalline Elastomers Featuring a Predesigned Hybrid Architecture. (2024). ACS Applied Polymer Materials. [Link]

-

High-Temperature X-Ray Diffraction and Complementary Thermal Analysis. Arizona State University. [Link]

-

Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]

-

Handbook of Thermochromic Liquid Crystal Technology. SpotSee.io. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Open Access Pub. [Link]

-

Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials. LinkedIn. [Link]

-

High Temperature Real-Time X-Ray Diffraction Analysis. Lucideon. [Link]

-

A room-temperature X-ray-induced photochromic material for X-ray detection. (2012). PubMed. [Link]

-

Liquid Crystal Formulations. SpotSee.io. [Link]

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Applying Liquid Crystal Color Change Thermochromic Liquid to Tumbler. (2022). YouTube. [Link]

Sources

- 1. dms.fzu.cz [dms.fzu.cz]

- 2. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Thermochromism - Wikipedia [en.wikipedia.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Thermochromic Liquid Crystals | TLC-100 [qats.com]

- 8. spotsee.io [spotsee.io]

- 9. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]

- 10. High Temperature Real-Time X-Ray Diffraction Analysis | Lucideon [lucideon.com]

- 11. pubs.acs.org [pubs.acs.org]

The Multifaceted Potential of 4-(Benzyloxy)phenethyl Decanoate in Advanced Materials Science

An In-depth Technical Guide for Researchers and Formulation Scientists

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide delves into the synthesis, characterization, and diverse potential applications of 4-(Benzyloxy)phenethyl decanoate in the realm of materials science. Primarily recognized for its role as a thermochromic additive, this guide elucidates its function as a phase change solvent in leuco dye-based systems. Furthermore, we explore its prospective applications as a liquid crystal modifier and a bio-compatible plasticizer for sustainable polymers, drawing upon its unique molecular architecture which combines a rigid aromatic core with a flexible aliphatic chain. Detailed experimental protocols for its synthesis and incorporation into material formulations are provided, underpinned by a thorough analysis of the structure-property relationships that govern its performance. This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, aiming to unlock the full potential of this versatile molecule.

Introduction: Unveiling a Molecule of Interest

This compound (CAS No. 848484-93-5) is an organic ester with the molecular formula C25H34O3. Its structure is characterized by a phenethyl alcohol backbone esterified with decanoic acid, and a benzyl ether group attached to the phenol moiety. This unique combination of a bulky, aromatic benzyloxy group, a phenethyl spacer, and a long, flexible decanoate tail imparts a range of physicochemical properties that are highly desirable in materials science. While its primary documented application is as a thermochromic additive, its molecular structure suggests a broader utility in areas such as liquid crystals and polymer science. This guide will provide a detailed exploration of both its established and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H34O3 | [1] |

| Molecular Weight | 382.54 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 62.0 to 66.0 °C | [3] |

| Boiling Point | 497.4±25.0 °C (Predicted) | [2] |

| Purity | >98.0% (GC) | [3] |

Core Application: A Key Component in Thermochromic Systems

The most well-documented application of this compound is as a thermochromic additive, specifically as a solvent or co-solvent in reversible thermochromic inks and coatings.[2] These materials change color in response to temperature fluctuations, a property harnessed in a variety of applications from smart packaging and textiles to security printing.

The Mechanism of Thermochromism

Thermochromic systems based on leuco dyes typically comprise three key components: a color former (leuco dye), a color developer, and a solvent or wax.[4] At temperatures below the solvent's melting point, the developer and the leuco dye are in close proximity, allowing for a proton transfer that locks the dye in its colored state. As the temperature rises and the solvent melts, it dissolves the components, causing the dye and developer to separate and leading to a reversible color change to a colorless or differently colored state. The melting point and latent heat of fusion of the solvent are critical parameters that dictate the temperature at which this color change occurs.

The Role of this compound

With a melting point in the range of 62-66°C, this compound is an ideal candidate for the solvent component in thermochromic formulations designed for moderate temperature applications.[3] The long decanoate chain provides a sharp melting transition, which is crucial for a distinct color change. The aromatic and polar nature of the benzyloxy-phenethyl portion of the molecule aids in the dissolution of the typically polar leuco dye and developer components.

Experimental Protocol: Formulation of a Thermochromic Ink

This protocol outlines the preparation of a basic thermochromic ink using this compound.

Materials:

-

Crystal Violet Lactone (Leuco Dye)

-

Bisphenol A (Developer)

-

This compound (Solvent)

-

Ink Vehicle (e.g., acrylic resin varnish)

-

Microencapsulation shell material (e.g., melamine-formaldehyde resin)

Procedure:

-

Preparation of the Thermochromic Core:

-

In a heated vessel, melt this compound at approximately 70-80°C.

-

Add the leuco dye and developer in a molar ratio of approximately 1:2 to the molten solvent. Stir until a homogeneous solution is obtained. The typical concentration of the dye and developer in the solvent is between 1-10% by weight.[5]

-

-

Microencapsulation:

-

The molten thermochromic core material is then encapsulated to protect it from the environment and to ensure its uniform dispersion in the final ink formulation.

-

A common method is in-situ polymerization, where a shell-forming monomer (e.g., melamine-formaldehyde) is polymerized at the oil-water interface of an emulsion containing the thermochromic core.

-

-

Ink Formulation:

-

The resulting microcapsules are filtered, washed, and dried.

-

The dried thermochromic pigment (microcapsules) is then dispersed into an ink vehicle, such as an acrylic resin varnish, to the desired concentration.[6]

-

Diagram 1: Thermochromic Mechanism Workflow

Caption: Reversible thermochromic mechanism based on this compound.

Potential Application: A Building Block for Liquid Crystals

The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, is reminiscent of calamitic (rod-shaped) liquid crystals.[7] The benzyloxy-phenethyl group can act as a mesogenic unit, while the decanoate tail provides the necessary flexibility and influences the phase transition temperatures.

Structure-Property Relationship in Liquid Crystals

The formation of liquid crystalline phases is highly dependent on the molecular geometry. The presence of a rigid core, often composed of phenyl rings, and a flexible terminal chain is a common feature of mesogenic molecules. The length and nature of the alkyl chain can significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability.[8] The benzyloxy group, in particular, has been shown to promote the formation of more ordered smectic phases in some liquid crystalline systems.[8]

Hypothetical Mesophase Behavior

While there are no direct studies on the liquid crystalline properties of this compound, we can hypothesize its potential behavior. The molecule's length and aspect ratio may allow for the formation of a nematic phase at elevated temperatures. The long decanoate chain could also favor the formation of a smectic A phase, where the molecules are arranged in layers. Further derivatization, such as introducing another aromatic ring to the decanoate chain, could enhance its mesogenic character and lead to a wider range of liquid crystalline phases.

Experimental Protocol: Synthesis of a Potential Liquid Crystal Precursor

This protocol describes the synthesis of 4-(benzyloxy)phenethyl alcohol, a key intermediate for creating a homologous series of esters to study their liquid crystalline properties.

Materials:

-

p-Hydroxyphenethyl alcohol

-

Benzyl chloride

-

Sodium hydroxide

-

Methanol

Procedure:

-

In a three-necked flask, dissolve p-hydroxyphenethyl alcohol in methanol.

-

Add an equimolar amount of benzyl chloride to the solution and stir.

-

Slowly add solid sodium hydroxide in portions, controlling the temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, remove the methanol by distillation.

-

The resulting 4-(benzyloxy)phenethyl alcohol can then be esterified with a series of alkanoyl chlorides (including decanoyl chloride) to produce a range of 4-(benzyloxy)phenethyl alkanoates for liquid crystal studies.

Diagram 2: Synthesis of 4-(Benzyloxy)phenethyl Alkanoates

Caption: Synthetic pathway for 4-(Benzyloxy)phenethyl alkanoates.

Potential Application: A Bio-Based Plasticizer for Biodegradable Polymers

The demand for sustainable alternatives to petroleum-based plastics has led to increased interest in biodegradable polymers such as polylactic acid (PLA). However, these materials often suffer from brittleness, limiting their applications. Plasticizers are added to polymers to increase their flexibility and processability. Esters, particularly those with long alkyl chains, are known to be effective plasticizers.[9]

The Role of Aromatic Esters in Polymer Plasticization

This compound possesses the key structural features of an effective plasticizer: a polar aromatic head and a non-polar aliphatic tail. The aromatic portion can interact with the polymer chains, while the long decanoate tail can disrupt the intermolecular forces between polymer chains, increasing free volume and segmental mobility. This leads to a reduction in the glass transition temperature (Tg) and an increase in the elongation at break of the polymer. The use of aromatic-aliphatic copolyesters is a known strategy to combine good mechanical properties with biodegradability.[10]

Potential as a Sustainable Additive

Given that both the phenethyl alcohol precursor (derivable from amino acids) and decanoic acid (a fatty acid) can be sourced from renewable feedstocks, this compound presents an opportunity for the development of a bio-based plasticizer. Its relatively high molecular weight would also suggest lower migration rates from the polymer matrix compared to smaller plasticizers.

Experimental Protocol: Preparation and Characterization of Plasticized PLA Films

This protocol describes the preparation of PLA films plasticized with this compound and their subsequent characterization.

Materials:

-

Polylactic acid (PLA) pellets

-

This compound

-

Chloroform

-

Petri dishes

Procedure:

-

Solution Casting:

-

Dissolve a known amount of PLA in chloroform.

-

In a separate container, dissolve the desired amount of this compound (e.g., 5, 10, 15 wt% relative to PLA) in chloroform.

-

Mix the two solutions and stir for several hours to ensure homogeneity.

-

Pour the solution into a flat-bottomed petri dish and allow the solvent to evaporate slowly in a fume hood.

-

-

Characterization:

-

The resulting films can be characterized for their thermal and mechanical properties.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized films. A significant decrease in Tg compared to pure PLA would indicate effective plasticization.

-

Tensile Testing: To measure the tensile strength and elongation at break. An increase in elongation at break would confirm the plasticizing effect.

-

Diagram 3: Mechanism of Plasticization

Caption: Schematic representation of polymer plasticization.

Conclusion and Future Outlook

This compound is a molecule with significant, and still largely untapped, potential in materials science. Its established role in thermochromic systems is just the beginning. The structural features of this compound strongly suggest its utility as a component in liquid crystal formulations and as a sustainable plasticizer for biodegradable polymers. Further research is warranted to fully characterize its mesomorphic behavior and to quantify its plasticizing efficiency in various polymer matrices. The synthesis of a homologous series of 4-(benzyloxy)phenethyl alkanoates would be a logical next step to systematically investigate the influence of the alkyl chain length on its material properties. As the demand for smart and sustainable materials continues to grow, molecules like this compound will undoubtedly play an increasingly important role in the development of next-generation technologies.

References

- Kulčar, R., Friškovec, M., & Hauptman, N. (2010). Principles, properties and preparation of thermochromic materials. Dyes and Pigments, 85(1-2), 1-15.

- Sode, K., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 14(16), 3322.

- Muthyala, R. (1997).

- Ye, Z., et al. (2020). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Liquid Crystals, 47(10), 1435-1443.

- Wikipedia contributors. (2023). Enthalpy of fusion. In Wikipedia, The Free Encyclopedia.

- Friškovec, M., et al. (2018). Thermal and colour properties of leuco dye-based thermochromic composite with dodecanol solvent. Journal of Thermal Analysis and Calorimetry, 134(2), 1045-1053.

- Career Henan Chemical Co. (n.d.). 4-(Benzyloxy)

- Google Patents. (n.d.). Low temperature irreversible thermochromic compositions.

- Shakil, M. A., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1867.

- Al-Hamdani, A. H., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6299.

- Hallstar. (n.d.). The Function and Selection of Ester Plasticizers.

- Seeboth, A., & Lötzsch, D. (2018).

- SpotSee. (n.d.). Thermochromic Leuco Dye.

- Tokyo Chemical Industry UK Ltd. (n.d.). 4-(Benzyloxy)

- Wang, J., et al. (2021). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Molecules, 26(16), 4945.

- Al-Hamdani, A. H., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-)

- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)

- Otón, J. M., et al. (2014). Synthesis and mesomorphic properties of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5-nonafluoropentyloxy)prop-1-oxy]benzoates. Liquid Crystals, 41(12), 1759-1767.

- Google Patents. (n.d.).

- Alaasar, M., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 25(24), 5897.

- Kłys, A., et al. (2021). Reversible Coloring/Decoloring Reactions of Thermochromic Leuco Dyes Controlled by a Macrocyclic Compound Developer. Molecules, 26(4), 882.

- Müller, R. J. (2005).

- The Good Scents Company. (n.d.).

- ChemicalBook. (n.d.). 4-Benzyloxybenzaldehyde | 4397-53-9.

- PubChem. (n.d.). 4-Methoxybenzaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scielo.br [scielo.br]

- 4. medcraveonline.com [medcraveonline.com]

- 5. US4864024A - Leuco dyes - Google Patents [patents.google.com]

- 6. US4028118A - Thermochromic materials - Google Patents [patents.google.com]

- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hallstarindustrial.com [hallstarindustrial.com]

- 10. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Bioactivity of 4-(Benzyloxy)phenethyl decanoate: An In-depth Technical Guide

Foreword: From Chemical Structure to Biological Function

In the landscape of drug discovery and development, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. The compound at the center of this guide, 4-(Benzyloxy)phenethyl decanoate, presents an intriguing scaffold for biological investigation. While its current documented application lies in materials science as a thermochromic additive, its structural motifs—a phenethyl ester and a benzyloxy group—are well-represented in a multitude of biologically active molecules.[1][2] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically screen this compound for a spectrum of potential biological activities. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale behind each experimental decision.

Deconstructing the Molecule: A Rationale for Targeted Screening

The chemical architecture of this compound provides logical starting points for hypothesizing its potential biological roles.

-

The Phenethyl Ester Moiety: Phenethyl esters are a class of compounds with a diverse range of reported biological activities, including anti-tumor, antioxidant, anti-inflammatory, and immune-regulating properties.[3] A notable example is Caffeic Acid Phenethyl Ester (CAPE), an active component of propolis, which has been extensively studied for these effects.[3][4] This structural similarity suggests that this compound could exhibit comparable activities.

-

The Benzyloxy Group: The benzyloxy group is a common pharmacophore in medicinal chemistry, often introduced to enhance the biological activity of a lead compound.[5][6] It can influence factors such as metabolic stability, receptor binding, and cellular uptake.[7] Its presence in our target molecule further strengthens the rationale for a thorough biological activity screening. In some contexts, the benzyloxy group can act as a protecting group in organic synthesis, highlighting its role in the controlled construction of complex molecules.[8]

Based on this structural analysis, a primary screening cascade should focus on four key areas: cytotoxicity (anticancer potential), antimicrobial activity, antioxidant activity, and anti-inflammatory activity.

A Hierarchical Screening Strategy: Maximizing Efficiency and Insight

A tiered approach to screening is proposed to efficiently allocate resources and build a comprehensive biological profile of this compound.

Caption: A proposed hierarchical screening workflow for this compound.

Part 1: Foundational Assays for Broad-Spectrum Bioactivity

This section details the experimental protocols for the initial tier of screening, designed to provide a "yes/no" answer to the compound's activity in key biological areas.

Assessment of Cytotoxic Activity: A Gateway to Anticancer Potential

The initial evaluation of cytotoxicity is a critical step in drug discovery, providing insights into a compound's potential as an anticancer agent or, conversely, its general toxicity.[9] We will employ two robust and widely used colorimetric assays: the MTT and XTT assays.[10][11]

Principle: These assays measure the metabolic activity of cells, which in viable cells, reduces a tetrazolium salt to a colored formazan product.[12] The intensity of the color is directly proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow for MTT/XTT cytotoxicity assays.

Detailed Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells.

-

Controls:

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Data Presentation:

| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HEK293) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Doxorubicin (10 µM) |

Antimicrobial Activity Screening: Exploring a Broad Spectrum

Given that structurally related esters can exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.[15] A comprehensive overview of various antimicrobial screening methods is available, with broth microdilution being a standard for determining the Minimum Inhibitory Concentration (MIC).[16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Experimental Workflow:

Caption: Workflow for broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Microorganism Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Yeast: Candida albicans

-

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Add the inoculum to each well of the 96-well plate.

-

Controls:

-

Negative Control: Inoculum with vehicle (DMSO).

-

Positive Control: Inoculum with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

-

Sterility Control: Medium only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Microorganism | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |

| S. aureus | ||

| E. coli | ||

| C. albicans |

Antioxidant Capacity Assessment: Scavenging Free Radicals

Antioxidant activity is a common feature of phenolic compounds and their derivatives.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and reliable methods for evaluating the free radical scavenging ability of a compound.

Principle: In the presence of an antioxidant, the stable colored radicals DPPH• and ABTS•+ are reduced to non-colored/less colored forms, and the change in absorbance is measured spectrophotometrically.

Detailed Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Compound Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add the compound solutions and then the DPPH solution.

-

Controls:

-

Negative Control: Methanol with DPPH solution.

-

Positive Control: Ascorbic acid or Trolox with DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity.

Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging Activity |

| 10 | |

| 50 | |

| 100 | |

| 200 | |

| Ascorbic Acid (100 µg/mL) |

Anti-inflammatory Activity: Targeting Key Enzymes

Inflammation is a complex biological process, and key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are crucial mediators.[20] In vitro assays for COX-1/COX-2 and 5-LOX inhibition can provide initial evidence of anti-inflammatory potential.[21][22]

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of COX or LOX, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20]

Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)

-

Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit.

-

Compound Preparation: Prepare various concentrations of this compound.

-

Reaction: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate according to the kit's instructions.

-

Measurement: The assay measures the production of PGF2α, a product of COX-2 activity, via a colorimetric reaction.[22]

-

Controls:

-

Negative Control: Reaction with vehicle (DMSO).

-

Positive Control: Reaction with a known COX-2 inhibitor (e.g., Celecoxib).[21]

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition.

Data Presentation:

| Concentration (µM) | % COX-2 Inhibition |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| Celecoxib (10 µM) |

Part 2: Ensuring Scientific Integrity and Trustworthiness

The validity of any screening campaign rests on the robustness of its experimental design and the rigor of its data analysis.

The Indispensable Role of Controls

Positive and negative controls are fundamental to ensuring the reliability of experimental results.[13][23][24]

-

Positive Controls: These are standards known to produce the expected effect. They validate that the assay is working correctly.[13][25] For instance, if the positive control in a cytotoxicity assay does not show cell death, the assay is invalid.

-

Negative Controls: These are typically the vehicle (e.g., DMSO) in which the test compound is dissolved. They establish a baseline and help to rule out effects caused by the solvent itself.[13][25]

Statistical Analysis: From Raw Data to Meaningful Conclusions

Appropriate statistical analysis is crucial for interpreting screening data and making informed decisions.

-

Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.

-

Data Normalization: Raw data should be normalized to the negative control to determine the percentage of activity or inhibition.

-

Dose-Response Curves and IC50/EC50 Calculation: For active compounds, a dose-response curve should be generated by testing a wider range of concentrations. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated using non-linear regression analysis. This is a critical parameter for quantifying a compound's potency.

-

Significance Testing: Statistical tests (e.g., t-test, ANOVA) should be used to determine if the observed effects are statistically significant compared to the negative control.[26][27]

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically grounded framework for the initial biological activity screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential, researchers can build a detailed profile of this compound's bioactivity. Positive "hits" from this primary screening will warrant progression to more in-depth mechanistic studies, ultimately paving the way for potential lead optimization and further development. The principles and protocols outlined herein are designed to ensure that the data generated is not only accurate but also provides a solid foundation for subsequent research endeavors.

References

- Career Henan Chemical Co. 4-(Benzyloxy)

- CymitQuimica. 4-(Benzyloxy)

-

MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

-

National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

ResearchGate. Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. [Link]

-

Science Ready. What are Positive and Negative Controls?. [Link]

-

MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

-

National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

MDPI. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. [Link]

-

National Institutes of Health. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. [Link]

-

National Institutes of Health. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

National Institutes of Health. Statistical applications for in vitro diagnostic tests and other medical device clinical trials. [Link]

-

Patsnap. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate. [Link]

-

MDPI. In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms. [Link]

-

National Institutes of Health. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. [Link]

-

ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

-

National Institutes of Health. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]

-

SpringerLink. Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. [Link]

-

The Journal of Phytopharmacology. COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]

-

PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

BioIVT. What Are Controls and Why Do We Need Them?. [Link]

-

Oreate AI Blog. Understanding Negative and Positive Controls in Scientific Experiments. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

-

Microchem Laboratory. Antimicrobial Efficacy Screening. [Link]

-

ResearchGate. (PDF) Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. [Link]

-

ResearchGate. Statistical Evaluation of the In Vitro Release Comparison Test for Semisolid Release Profiles. [Link]

-

ResearchGate. Determination of Bioactive Chemical Composition of Methanolic Leaves Extract of Sinapis arvensis Using GC-MS Technique. [Link]

-

ResearchGate. In vitro Screening Systems. [Link]

-

Suzhou Health Chemicals Co. 848484-93-5|this compound. [Link]

-

National Institutes of Health. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. [Link]

-

Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

National Institutes of Health. Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles. [Link]

-

Research Journal of Pharmacy and Technology. Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. [Link]

-

ResearchGate. General mechanism of MTT, MTS, and XTT assay. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

ResearchHub. Let's Talk about Experimental Controls. [Link]

-

Needle.Tube. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy. [Link]

Sources

- 1. This compound CAS-no-848484-93-5 - Career Henan Chemical Co. [coreychem.com]

- 2. Preparation method of 4-benzyloxy phenyl ethyl n-decanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms [mdpi.com]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyloxy Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceready.com.au [scienceready.com.au]

- 14. bioivt.com [bioivt.com]

- 15. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microchemlab.com [microchemlab.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 22. rjptonline.org [rjptonline.org]

- 23. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]

- 24. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]

- 25. researchhub.com [researchhub.com]

- 26. researchgate.net [researchgate.net]

- 27. Statistical applications for in vitro diagnostic tests and other medical device clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(Benzyloxy)phenethyl Decanoate in Synthetic Chemistry: A Technical Primer

Introduction: Navigating Complexity in Drug Development with Strategic Intermediates

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of synthetic intermediates, which act as pre-functionalized building blocks, can significantly streamline multi-step syntheses, improve yields, and facilitate the exploration of chemical space. This technical guide delves into the synthesis, properties, and versatile applications of 4-(Benzyloxy)phenethyl decanoate , a key intermediate for the generation of bioactive molecules. The core value of this intermediate lies in its dual functionality: a stable, protected phenolic moiety and a long-chain ester, offering a gateway to derivatives of tyrosol (4-hydroxyphenethyl alcohol), a compound of significant interest for its antioxidant and cardioprotective properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic deployment of this intermediate in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 848484-93-5 | |

| Molecular Formula | C₂₅H₃₄O₃ | |

| Molecular Weight | 382.54 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 497.4 ± 25.0 °C (Predicted) | |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | |

| Storage | Sealed in a dry place at room temperature. |